[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
CAS No.: 1142204-29-2
Cat. No.: VC8050178
Molecular Formula: C19H21ClN2O4
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
![[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid - 1142204-29-2](/images/structure/VC8050178.png)
Specification
CAS No. | 1142204-29-2 |
---|---|
Molecular Formula | C19H21ClN2O4 |
Molecular Weight | 376.8 g/mol |
IUPAC Name | 2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Standard InChI | InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25) |
Standard InChI Key | NUZNIFCTMOHYOU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, reflecting its branched structure. Its identity is further defined by the following identifiers:
Property | Value |
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CAS Number | 1142204-29-2 |
MDL Number | MFCD12027592 |
Molecular Formula | C₁₉H₂₁ClN₂O₄ |
Molecular Weight | 376.84 g/mol (calculated) |
Hazard Classification | Irritant |
The IUPAC name underscores the presence of a 3-chlorophenyl group linked via an ethylamino-oxoethyl chain to a 4-methoxyphenylaminoacetic acid backbone. This configuration suggests potential hydrogen-bonding capacity and amphiphilic properties.
Structural Analysis and Stereochemical Considerations
The molecular structure comprises three key segments:
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A 3-chlorophenyl group providing hydrophobicity and electronic effects via the chlorine substituent.
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An ethylamino-oxoethyl bridge facilitating conformational flexibility.
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A 4-methoxyphenylaminoacetic acid unit contributing polar functional groups (methoxy, amino, carboxylic acid).
Comparative analysis with structurally analogous compounds, such as [(4-methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]ethyl}amino]acetic acid (PubChem CID 25219978), reveals that substitution at the phenyl ring (3-chloro vs. unsubstituted phenyl) significantly alters electronic and steric profiles . The chlorine atom in the target compound enhances electrophilicity and may influence binding interactions in biological systems.
Spectroscopic Characterization
While specific spectral data for this compound are unavailable in the provided sources, related derivatives exhibit:
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IR spectra: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹), amine (N-H, ~3300 cm⁻¹), and carboxylic acid (O-H, ~2500-3000 cm⁻¹) groups .
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NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ 2.5–4.0 ppm) .
Synthesis and Manufacturing
A hypothetical route could involve:
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Step 1: Reacting 3-chlorophenethylamine with a protected glyoxylic acid derivative.
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Step 2: Coupling the intermediate with 4-methoxyaniline.
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Step 3: Deprotection and carboxylation to yield the final product.
Industrial-scale production likely employs telescoped processes to improve efficiency, as seen in the synthesis of related furylacetic acids .
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog extrapolations suggest:
Property | Predicted Value |
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Density | ~1.3 g/cm³ |
Boiling Point | >450°C (decomposes) |
LogP | ~3.6 (moderate lipophilicity) |
Solubility | Low in water; soluble in DMSO, methanol |
The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems promote membrane permeability.
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